N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide
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Overview
Description
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide is a compound with significant importance in the field of organic chemistry. It is an intermediate in the synthesis of N8-Acetylspermidine Dihydrochloride, which is an analog of Spermidine, a biogenic polyamine essential for both normal and neoplastic tissue growth . This compound is also recognized as a premium Active Pharmaceutical Ingredient (API) for research purposes .
Preparation Methods
The synthesis of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves several steps. One common method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrimidine ring . The reaction conditions typically involve mild temperatures and the use of catalytic amounts of iron (III) chloride in water, which allows for the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .
Chemical Reactions Analysis
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, carboxylic acids, and sulfonic acid anhydride activators . The major products formed from these reactions include N-acylpyrroles and N-sulfonylpyrroles, which have distinct reactivity and applications in organic synthesis .
Scientific Research Applications
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various polyamines and pyrroles . In biology and medicine, it is utilized in the study of tissue growth and development, as well as in the development of new pharmaceutical compounds . In the industry, it serves as a valuable component in the production of active pharmaceutical ingredients and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves its interaction with molecular targets and pathways related to polyamine metabolism. It acts as an analog of Spermidine, influencing various cellular processes such as DNA stabilization, protein synthesis, and cell proliferation . The compound’s effects are mediated through its binding to specific enzymes and receptors involved in polyamine biosynthesis and regulation .
Comparison with Similar Compounds
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide can be compared with other similar compounds such as N8-Acetylspermidine Dihydrochloride and Spermidine . While all these compounds share a common role in polyamine metabolism, this compound is unique due to its specific structural features and reactivity. Other similar compounds include N-acylpyrroles and N-sulfonylpyrroles, which have distinct applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[4-(3-acetyl-1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-11(16)13-6-3-4-7-14-8-5-9-15(10-14)12(2)17/h3-10H2,1-2H3,(H,13,16) |
InChI Key |
PCSOYEFKNCQDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1CCCN(C1)C(=O)C |
Origin of Product |
United States |
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